molecular formula C10H8ClN3O B2359044 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-75-6

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2359044
CAS No.: 338777-75-6
M. Wt: 221.64
InChI Key: HJQFYYMBZYCGBG-UHFFFAOYSA-N
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Description

4-[(3-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS: 1164543-88-7) is a pyrazol-3-one derivative featuring a 3-chloroanilino group attached via a methylene bridge to the pyrazole ring. Synthetically, pyrazol-3-one derivatives are often prepared via condensation reactions, such as Schiff base formation or multicomponent reactions involving hydrazines and carbonyl compounds . The 3-chloroanilino substituent may enhance electronic effects and influence intermolecular interactions, such as hydrogen bonding, which are critical for crystallization and biological activity .

Properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLIPWMCAVULII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 3-chloroaniline and 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to new derivatives with tailored properties.

Biological Activities

Research indicates that 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways.

Case Study: Anticancer Activity
In vitro studies on colorectal cancer cell lines demonstrated that derivatives of this compound induced apoptosis in cancer cells, showcasing its potential as a lead compound for developing new therapeutic agents .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its ability to inhibit tyrosine kinases, which are crucial in various signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in malignant cells .

Industrial Applications

In addition to its biological applications, this compound is also utilized in the development of novel materials such as dyes and pigments due to its chemical stability and reactivity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for heterocyclic compoundsFacilitates the synthesis of more complex derivatives
Biological ActivityAntimicrobial and anticancer propertiesInduces apoptosis in colorectal cancer cells; inhibits tyrosine kinases
Medicinal ChemistryPotential therapeutic agentExplored for treatment development against various cancers
Industrial UseDevelopment of dyes and pigmentsUtilized for creating materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the pyrazol-3-one core significantly alter physical properties like melting points and solubility. For example:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features
4-[(3-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one 3-Chloroanilino, methylene Not reported Not reported Potential hydrogen bonding via NH and carbonyl groups
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) Heptafluoropropyl, 4-methylphenyl 132–133 75 High fluorination increases hydrophobicity
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) Nonafluorobutyl, 4-methylphenyl 142–144 95 Bulkier fluorinated groups enhance thermal stability
(4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one (5) Trifluoromethyl, hydroxy 222 Not reported Strong electron-withdrawing groups stabilize the crystal lattice

Key Observations :

  • Fluorinated substituents (e.g., trifluoromethyl or perfluoroalkyl groups) elevate melting points due to increased van der Waals interactions and molecular rigidity .
  • The 3-chloroanilino group in the target compound may promote hydrogen bonding, similar to the acid dimers observed in 4-(3-chloroanilino)benzoic acid .
Spectral Characterization
  • NMR Signatures :
    • The target compound’s ¹H-NMR would show a characteristic imine proton (CH=N) near δ 8.5–9.0 ppm, similar to (4Z)-4-{[5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene} derivatives .
    • Trifluoromethyl groups in analogs like compound 5 exhibit distinct ¹⁹F-NMR signals at δ -60 to -70 ppm .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) are consistent across pyrazol-3-one derivatives .
Crystallographic and Hydrogen-Bonding Behavior
  • The crystal structure of 4-(3-chloroanilino)benzoic acid () reveals a dihedral angle of 34.66° between aromatic rings and O–H···O hydrogen-bonded dimers .
  • In contrast, triazole-containing analogs () form π-stacking interactions due to planar triazole moieties, which may enhance thermal stability .

Biological Activity

4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazole class of heterocycles. Its unique structure, characterized by a 3-chloroanilino group attached to a pyrazolone ring, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 221.64 g/mol
  • CAS Number : 338777-75-6

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-chloroaniline and a pyrazolone derivative under reflux conditions in the presence of acetic acid as a catalyst. The resulting product is purified through recrystallization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

This compound has shown promising results in anticancer studies. It appears to induce apoptosis in cancer cells through the inhibition of tyrosine kinases, which are crucial for cell proliferation and survival. In particular, studies have reported its efficacy against breast cancer and leukemia cell lines .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
Study BK562 (Leukemia)10Tyrosine kinase inhibition

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This effect is likely mediated through the modulation of signaling pathways associated with inflammation, such as NF-kB .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in cell signaling pathways.
  • Receptor Interaction : It may bind to receptors that regulate cell growth and apoptosis.
  • Cytotoxicity : Induces cell death in cancer cells through oxidative stress mechanisms.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it had an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used for comparison.

Case Study 2: Anticancer Research

In a study presented at the Annual Cancer Research Conference, researchers reported that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.

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